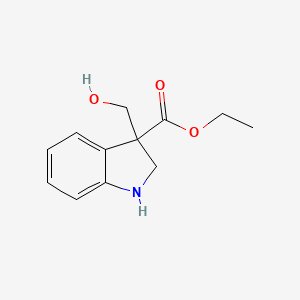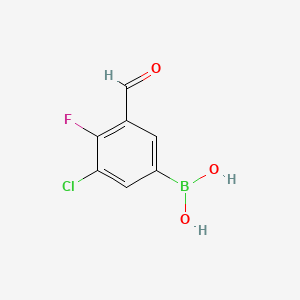
3-Chloro-4-fluoro-5-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-formylphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-5-formylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-carboxyphenylboronic acid.
Reduction: 3-Chloro-4-fluoro-5-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-5-formylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The formyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Fluoro-3-formylphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Formylphenylboronic acid: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
3-Chloro-4-fluoro-5-formylphenylboronic acid is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry and industrial applications.
Propiedades
Fórmula molecular |
C7H5BClFO3 |
|---|---|
Peso molecular |
202.38 g/mol |
Nombre IUPAC |
(3-chloro-4-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H |
Clave InChI |
QJXQDPZPHFUZAZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)Cl)F)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


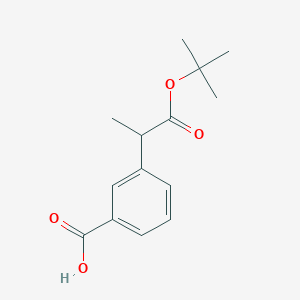
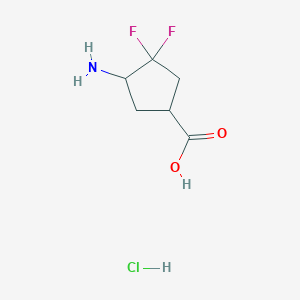


![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

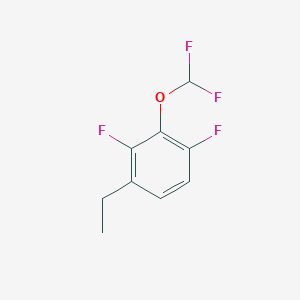
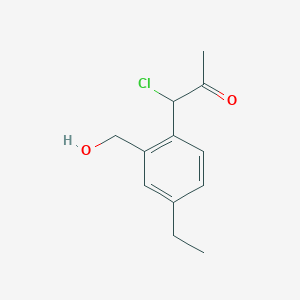
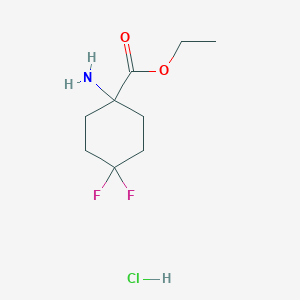
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)

